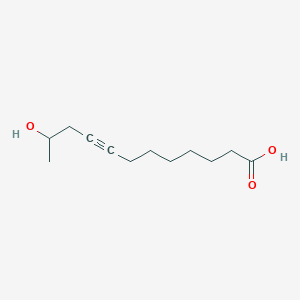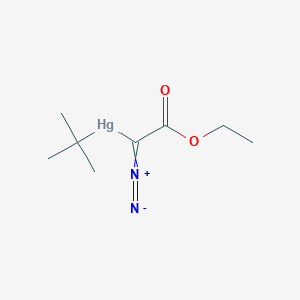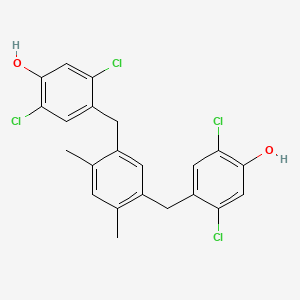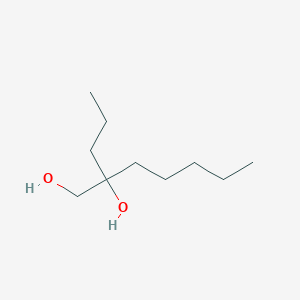
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol typically involves the reaction of dimethylamine with a suitable thiol precursor. One common method involves the reaction of 2-chloropropane-1-thiol with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols or amines.
Substitution: Various substituted amines or thiols.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amino group can participate in hydrogen bonding and nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, including redox reactions and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-1-propanethiol
- 2,2-Dimethyl-1-propanethiol
- 2-Propene-1-thiol
Uniqueness
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is unique due to the presence of both a dimethylamino group and a hydroxysulfanyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Propriétés
Numéro CAS |
64725-10-6 |
|---|---|
Formule moléculaire |
C5H13NOS2 |
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-hydroxysulfanylpropane-1-thiol |
InChI |
InChI=1S/C5H13NOS2/c1-6(2)5(3-8)4-9-7/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
RSBITNBMWFUDPF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CS)CSO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)

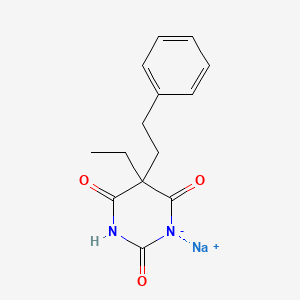


![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

